molecular formula C21H17N5OS B12023016 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12023016
M. Wt: 387.5 g/mol
InChI Key: SSQMHZBUNVIYRK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group is attached through a condensation reaction, often involving a benzyl halide and a phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halogenated reagents, strong bases or acids, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a pyridine ring, and a benzyloxyphenyl group

Properties

Molecular Formula

C21H17N5OS

Molecular Weight

387.5 g/mol

IUPAC Name

4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H17N5OS/c28-21-25-24-20(18-9-11-22-12-10-18)26(21)23-14-17-7-4-8-19(13-17)27-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,25,28)/b23-14+

InChI Key

SSQMHZBUNVIYRK-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.